molecular formula C18H18ClN3O2S B11144727 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone

Cat. No.: B11144727
M. Wt: 375.9 g/mol
InChI Key: QSSYOUMVZNYLDE-UHFFFAOYSA-N
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Description

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone is a complex organic compound that features a unique structure combining an imidazo[1,2-a]pyridine ring, a phenyl group, and a piperidino sulfone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with appropriate halogenated compounds, followed by sulfonation and piperidination steps. The reaction conditions often require the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis process is crucial for industrial applications, and methods such as crystallization and chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl piperidino sulfone is unique due to its combination of an imidazo[1,2-a]pyridine ring with a piperidino sulfone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18ClN3O2S

Molecular Weight

375.9 g/mol

IUPAC Name

6-chloro-2-(3-piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H18ClN3O2S/c19-15-7-8-18-20-17(13-21(18)12-15)14-5-4-6-16(11-14)25(23,24)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2

InChI Key

QSSYOUMVZNYLDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=C(C=CC4=N3)Cl

Origin of Product

United States

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